Hex-4-yn-2-ol

Description

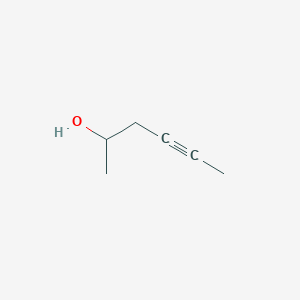

Structure

3D Structure

Properties

IUPAC Name |

hex-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKROQHVDACEGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512685 | |

| Record name | Hex-4-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-83-7 | |

| Record name | 4-Hexyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-4-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Hex-4-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-4-yn-2-ol is a bifunctional organic molecule featuring both a secondary alcohol and an internal alkyne functional group. Its structure, which includes a chiral center at the C-2 position, makes it a valuable and versatile building block in organic synthesis. The presence of two distinct reactive sites allows for selective transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and its potential applications in research and development.

Core Chemical and Physical Properties

This compound is a relatively simple six-carbon molecule. Its fundamental properties are summarized below. The quantitative data, largely derived from estimations and predictions, provide a baseline for its handling and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 19780-83-7 | [1] |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| SMILES | CC#CCC(C)O | [1] |

| InChI | 1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,5H2,1-2H3 | [1] |

| Melting Point | -34°C (estimate) | |

| Boiling Point | 153.68°C (rough estimate) | |

| Density | 0.8339 g/cm³ (estimate) | |

| pKa | 14.45 ± 0.20 (Predicted) | |

| XLogP3 | 1.1 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

Spectral Data Analysis

Spectroscopic analysis is critical for the identification and characterization of this compound. While raw spectra are available through databases, the following tables summarize the expected spectral features based on the molecule's structure.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong, broad absorption for the hydroxyl group and a weak absorption for the internal alkyne.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Alcohol) | ~3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding.[3][4] |

| sp³ C-H Stretch | ~2850 - 3000 | Medium-Strong | From the methyl and methylene (B1212753) groups.[3] |

| C≡C Stretch (Internal Alkyne) | ~2100 - 2260 | Weak to Medium | Internal alkynes often show a weak or absent signal.[4] |

| C-O Stretch | ~1050 - 1150 | Strong | Typical for a secondary alcohol. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen environments within the molecule. The predicted chemical shifts are influenced by the electronegative oxygen atom and the anisotropy of the alkyne.[5][6]

Table 2a: Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH | 1.5 - 4.0 | Singlet (broad) | 1H |

| CH(OH) | ~3.8 - 4.2 | Multiplet | 1H |

| -CH₂- | ~2.2 - 2.5 | Multiplet | 2H |

| ≡C-CH₃ | ~1.7 - 1.9 | Triplet | 3H |

| CH(OH)-CH₃ | ~1.2 - 1.4 | Doublet | 3H |

Table 2b: Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (CH-OH) | ~60 - 65 |

| C1 (CH₃ attached to C2) | ~20 - 25 |

| C3 (-CH₂-) | ~30 - 35 |

| C4 & C5 (Alkyne Carbons) | ~75 - 85 |

| C6 (CH₃ attached to C5) | ~3 - 6 |

Synthesis and Reactivity

The dual functionality of this compound dictates its synthesis and subsequent chemical reactions.

Synthetic Pathway

A common retrosynthetic approach involves the nucleophilic addition of a terminal alkyne to an aldehyde. A plausible synthesis starting from 1-bromopropane (B46711) is outlined below.[7][8][9] This strategy utilizes the starting material to construct both halves of the final molecule.

Chemical Reactivity

This compound can undergo reactions selectively at the alcohol or the alkyne. The hydroxyl group can be oxidized, while the alkyne can be reduced or hydrated.

References

- 1. brainly.com [brainly.com]

- 2. 4-Hexyn-2-ol(19780-83-7) 13C NMR spectrum [chemicalbook.com]

- 3. Interpreting IR Spectra [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chegg.com [chegg.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Hex-4-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Hex-4-yn-2-ol. The document is structured to provide readily accessible data for researchers and professionals in the fields of chemistry and drug development. It includes a summary of quantitative physical data, detailed experimental protocols for the determination of key physical properties, and visualizations of these experimental workflows.

Core Physical Properties

This compound is a secondary alcohol with a terminal alkyne group. Its chemical structure influences its physical characteristics, such as its boiling point, density, and solubility. The following table summarizes the key physical properties of this compound. Please note that some of the available data are estimates or computationally predicted values.

| Physical Property | Value | Source |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Melting Point | -34°C (estimate) | |

| Boiling Point | 153.68°C (rough estimate) | [1] |

| Density | 0.8339 g/cm³ (estimate) | [1] |

| Refractive Index | 1.4325 (estimate) | [1] |

| pKa | 14.45 ± 0.20 (Predicted) | [1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the primary physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the boiling point of a liquid sample using the capillary tube method. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3]

Apparatus:

-

Thiele tube or other suitable heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Clamp and stand

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5-1 mL) of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb. Secure the assembly in the heating bath using a clamp. The liquid level in the bath should be above the sample level but below the opening of the test tube.

-

Heating: Gently heat the bath.[4] As the temperature approaches the expected boiling point, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Identification: The boiling point is the temperature at which the rapid and continuous stream of bubbles ceases, and the liquid begins to enter the capillary tube upon slight cooling.[4]

-

Recording: Record the temperature at which the liquid enters the capillary. For accuracy, allow the apparatus to cool slightly and repeat the heating process to obtain a consistent reading.

Determination of Density (Pycnometer Method)

Objective: To accurately determine the density of a liquid sample by measuring the mass of a known volume. Density is defined as mass per unit volume.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Sample of this compound

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Pycnometer Preparation: Clean the pycnometer thoroughly with distilled water and then acetone. Dry it completely.

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry pycnometer and its stopper on the analytical balance (m₁).[5]

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it (m₂). Record the temperature of the water.

-

Volume Calculation: Using the known density of water at the recorded temperature, calculate the exact volume of the pycnometer.

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with this compound, following the same procedure as with water. Weigh the filled pycnometer (m₃).[5]

-

Density Calculation: The mass of the this compound is (m₃ - m₁). The density (ρ) is then calculated using the formula: ρ = (m₃ - m₁) / Volume of Pycnometer.[5]

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of a liquid sample. The refractive index is a dimensionless number that describes how fast light travels through the material.[6]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Sample of this compound

-

Dropper or pipette

-

Lens paper and ethanol (B145695) (for cleaning)

Procedure:

-

Instrument Setup: Connect the refractometer to the constant temperature water bath, typically set to 20°C, as the refractive index is temperature-dependent.[6] Calibrate the instrument using a standard sample with a known refractive index.

-

Prism Cleaning: Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with ethanol and lens paper.

-

Sample Application: Place a few drops of this compound onto the surface of the lower prism using a clean dropper.

-

Prism Closure: Close the prism assembly and ensure the liquid spreads evenly between the two prisms.

-

Measurement: Look through the eyepiece and adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. Most instruments also have a control to eliminate any color fringes at the borderline for a more accurate reading.

-

Cleaning: After the measurement, clean the prisms thoroughly.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. 4-Hexyn-2-ol | 19780-83-7 [chemicalbook.com]

- 2. 4-Hexyn-2-ol | C6H10O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. phillysim.org [phillysim.org]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Structure Elucidation of Hex-4-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Hex-4-yn-2-ol, a secondary alcohol containing a carbon-carbon triple bond. This document details the synthesis and characterization of the molecule, presenting key data in a structured format and outlining the experimental protocols for its verification. The logical workflow from synthesis to structural confirmation is illustrated, providing a clear and concise guide for professionals in the field.

Molecular Structure and Properties

This compound is a six-carbon chain alcohol with a triple bond located between the fourth and fifth carbon atoms and a hydroxyl group on the second carbon. Its chemical formula is C₆H₁₀O, and it has a molecular weight of 98.14 g/mol .[1] The structure contains a chiral center at the carbon bearing the hydroxyl group, meaning it can exist as two enantiomers, (R)- and (S)-hex-4-yn-2-ol.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent derived from a terminal alkyne with an aldehyde. In this case, 1-butyne (B89482) is deprotonated to form a nucleophilic acetylide, which then attacks the electrophilic carbonyl carbon of acetaldehyde (B116499). Subsequent acidic workup yields the target secondary alcohol.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

1-Butyne

-

Acetaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck flask, dropping funnel, reflux condenser)

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide): In a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is gently refluxed until the magnesium is consumed.

-

Formation of the Acetylide: The flask is cooled in an ice bath, and 1-butyne is added dropwise to the solution of ethylmagnesium bromide. The evolution of ethane (B1197151) gas indicates the formation of the butynylmagnesium bromide.

-

Reaction with Acetaldehyde: A solution of freshly distilled acetaldehyde in anhydrous diethyl ether is added dropwise to the cooled acetylide solution. The reaction is allowed to stir at room temperature for several hours to ensure complete reaction.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the hydroxyl and alkyne functional groups.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3370 | Strong, Broad | O-H stretch (alcohol) |

| ~2970, ~2930 | Medium | sp³ C-H stretch |

| ~2250 | Weak | C≡C stretch (internal alkyne) |

| ~1060 | Strong | C-O stretch (secondary alcohol) |

Experimental Protocol: FTIR Spectroscopy

Instrument: Fourier Transform Infrared (FTIR) Spectrometer Sample Preparation: A drop of the neat liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are crucial for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 2: ¹H NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | m | 1H | H-2 |

| ~2.3 | m | 2H | H-3 |

| ~1.8 | t | 3H | H-6 |

| ~1.2 | d | 3H | H-1 |

| (variable) | br s | 1H | -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~80.5 | C-4 or C-5 |

| ~78.5 | C-5 or C-4 |

| ~65.0 | C-2 |

| ~30.0 | C-3 |

| ~23.0 | C-1 |

| ~3.5 | C-6 |

Experimental Protocol: NMR Spectroscopy

Instrument: NMR Spectrometer (e.g., 400 MHz) Sample Preparation: Approximately 10-20 mg of the liquid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each unique carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 98 | Low | [M]⁺ (Molecular Ion) |

| 83 | Moderate | [M - CH₃]⁺ |

| 69 | High | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | High (Base Peak) | [C₃H₇]⁺ or [CH₃CO]⁺ |

The fragmentation pattern is consistent with a secondary alcohol, showing characteristic losses of alkyl groups and the elements of water.

Experimental Protocol: GC-MS

Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared. GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

-

Temperature Program: The oven temperature is ramped to ensure separation of the analyte from any impurities. MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

Logical Framework for Structure Elucidation

The conclusive identification of this compound is based on the convergence of evidence from multiple spectroscopic techniques. The logical flow of this process is depicted below.

This comprehensive analysis, combining synthesis with detailed spectroscopic characterization, provides unambiguous confirmation of the structure of this compound, a valuable building block in organic synthesis.

References

Spectroscopic Profile of Hex-4-yn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound Hex-4-yn-2-ol. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 1.22 | Doublet | 6.3 | 3H | CH₃ (C1) |

| 1.78 | Triplet | 2.4 | 3H | CH₃ (C6) |

| 2.25 | Multiplet | - | 2H | CH₂ (C3) |

| 2.70 | Singlet | - | 1H | OH |

| 3.85 | Multiplet | - | 1H | CH (C2) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Atom |

| 3.5 | C6 |

| 23.5 | C1 |

| 28.9 | C3 |

| 67.2 | C2 |

| 77.5 | C5 |

| 79.2 | C4 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3360 | Strong, Broad | O-H stretch (alcohol) |

| 2970, 2930, 2870 | Medium | C-H stretch (alkane) |

| 2250 | Weak | C≡C stretch (internal alkyne) |

| 1450, 1370 | Medium | C-H bend (alkane) |

| 1120, 1070 | Strong | C-O stretch (secondary alcohol) |

Sample Preparation: Neat liquid film

Table 4: Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 98 | 5 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [M - CH₃]⁺ |

| 67 | 25 | [M - OCH₃]⁺ or [C₅H₇]⁺ |

| 55 | 40 | [C₄H₇]⁺ |

| 43 | 60 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a JEOL JNM-ECA500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon nuclei, respectively. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) added as an internal standard. For the ¹H NMR spectrum, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence was employed with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Data processing was performed using standard NMR software, involving Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The FT-IR spectrum was recorded on a Shimadzu IRAffinity-1S spectrophotometer. A small drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded prior to the sample analysis and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a Shimadzu GCMS-QP2010 Ultra gas chromatograph-mass spectrometer. The sample was introduced via direct injection into the GC, which was equipped with a non-polar capillary column. The GC oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min. The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass spectra were recorded over a mass-to-charge ratio (m/z) range of 40-500.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Synthesis of Hex-4-yn-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Hex-4-yn-2-ol, a valuable building block in organic synthesis. The document details the primary synthetic route, a detailed experimental protocol, and key analytical data for the characterization of the final product.

Introduction

This compound is a secondary acetylenic alcohol with the chemical formula C₆H₁₀O. Its structure incorporates both a hydroxyl group and a carbon-carbon triple bond, making it a versatile synthon for the introduction of these functionalities into more complex molecules. This guide focuses on a common and reliable method for its preparation: the nucleophilic addition of a butynylide species to acetaldehyde (B116499).

Synthetic Pathway

The most direct and widely employed method for the synthesis of this compound is the alkynylation of acetaldehyde. This reaction involves the deprotonation of a terminal alkyne, in this case, but-1-yne, to form a potent nucleophile (a metal acetylide). This nucleophile then attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol, this compound.

Two common approaches to generate the nucleophilic butynylide are through the use of an organolithium reagent, such as n-butyllithium, or by forming a Grignard reagent from an alkyl halide and magnesium. This guide will detail a procedure utilizing n-butyllithium for the deprotonation of but-1-yne.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

But-1-yne

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Acetaldehyde

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (oven-dried)

-

Syringes and needles

-

Magnetic stirrer and stir bars

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen.

-

Deprotonation of But-1-yne: To the reaction flask, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add but-1-yne to the cooled THF. To this solution, add n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium butynylide.

-

Nucleophilic Addition: Slowly add acetaldehyde to the lithium butynylide solution at -78 °C. The addition should be done dropwise to control the exothermic reaction. After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| CAS Number | 19780-83-7 |

| Appearance | Colorless liquid |

| Boiling Point | ~154 °C (estimated at atmospheric pressure) |

| Density | ~0.89 g/mL (estimated) |

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | m | 1H | CH-OH |

| ~2.3 | m | 2H | CH₂ |

| ~1.8 | t | 3H | CH₃ (alkyne) |

| ~1.2 | d | 3H | CH₃ (alcohol) |

| Variable | br s | 1H | OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~80.5 | C≡C |

| ~78.5 | C≡C |

| ~62.0 | CH-OH |

| ~30.0 | CH₂ |

| ~23.0 | CH₃ (alcohol) |

| ~3.5 | CH₃ (alkyne) |

Table 3: IR Spectroscopic Data for this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~2970 | Medium | C-H stretch (sp³) |

| ~2250 | Weak | C≡C stretch |

| ~1060 | Strong | C-O stretch |

Conclusion

The synthesis of this compound via the alkynylation of acetaldehyde is a robust and efficient method for obtaining this versatile building block. The provided experimental protocol, along with the comprehensive analytical data, serves as a valuable resource for researchers in the fields of organic synthesis and drug development. Careful execution of the anhydrous and low-temperature steps is crucial for achieving high yields and purity of the final product.

An In-depth Technical Guide to Hex-4-yn-2-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Hex-4-yn-2-ol, including its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development.

Nomenclature and Identification

This compound is a secondary alcohol containing a carbon-carbon triple bond. Its chemical structure is characterized by a six-carbon chain with a hydroxyl group at the second carbon and a triple bond starting at the fourth carbon.

-

IUPAC Name : this compound[1]

-

Stereoisomers : The carbon atom at position 2 is a chiral center, leading to two enantiomers:

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the tables below. While some physical properties are estimations, the spectral data is based on typical values for similar structures and available database information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1][2][4] |

| Molecular Weight | 98.14 g/mol | [1][2][4] |

| Melting Point (estimate) | -34°C | [4] |

| Boiling Point (estimate) | 153.68°C | [4] |

| Density (estimate) | 0.8339 g/cm³ | [4] |

| Refractive Index (estimate) | 1.4325 | [4] |

| pKa (estimate) | 14.45 ± 0.20 | [4] |

Table 2: Spectral Data of this compound

| Spectrum Type | Characteristic Peaks |

| ¹H NMR | δ (ppm): ~4.0 (m, 1H, -CH(OH)-), ~2.2 (m, 2H, -C≡C-CH₂-), ~1.7 (t, 3H, -C≡C-CH₃), ~1.2 (d, 3H, -CH(OH)-CH₃), variable (br s, 1H, -OH) |

| ¹³C NMR | δ (ppm): ~80 (-C≡C-), ~75 (-C≡C-), ~65 (-CH(OH)-), ~30 (-CH₂-), ~25 (-CH(OH)-CH₃), ~5 (-C≡C-CH₃) |

| IR | ν (cm⁻¹): ~3350 (br, O-H stretch), ~2970 (sp³ C-H stretch), ~2240 (w, C≡C stretch, internal alkyne), ~1100 (C-O stretch) |

| Mass Spec | m/z: 98 (M⁺), 83 (M⁺ - CH₃), 67 (M⁺ - OCH₃), 55, 43 (base peak) |

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an ethynyl (B1212043) Grignard reagent to an appropriate epoxide, or the addition of a propynyl (B12738560) Grignard reagent to acetaldehyde (B116499). The latter is detailed below.

Reaction Scheme:

CH₃-C≡C-H + C₂H₅MgBr → CH₃-C≡C-MgBr + C₂H₆ CH₃-C≡C-MgBr + CH₃CHO → CH₃-C≡C-CH(OMgBr)CH₃ CH₃-C≡C-CH(OMgBr)CH₃ + H₃O⁺ → CH₃-C≡C-CH(OH)CH₃ + Mg(OH)Br

Experimental Protocol:

-

Preparation of the Grignard Reagent (Propynylmagnesium bromide):

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place magnesium turnings (1.1 eq).

-

Add anhydrous diethyl ether or THF to the flask.

-

Slowly add a solution of ethyl bromide (1.0 eq) in the anhydrous solvent from the dropping funnel to initiate the formation of ethylmagnesium bromide.

-

Once the Grignard reagent formation is initiated (indicated by bubbling and a cloudy appearance), cool the flask in an ice bath.

-

Slowly bubble propyne (B1212725) gas (1.0 eq) through the solution, or add a solution of propyne in the anhydrous solvent. The reaction is exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of propynylmagnesium bromide.

-

-

Reaction with Acetaldehyde:

-

Cool the flask containing the propynylmagnesium bromide solution to 0°C in an ice bath.

-

Slowly add a solution of freshly distilled acetaldehyde (1.0 eq) in the anhydrous solvent from the dropping funnel. Maintain the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel to yield pure this compound.

-

Workflow and Process Visualization

The following diagrams illustrate the synthesis and purification workflow for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

Alkynol scaffolds, such as this compound, are valuable building blocks in medicinal chemistry and drug discovery. The presence of both a hydroxyl group and an alkyne functionality allows for diverse chemical modifications.

-

Chiral Synthesis: The chiral center at the alcohol position makes it a useful precursor for the synthesis of enantiomerically pure compounds.

-

Click Chemistry: The terminal alkyne can be readily modified, but the internal alkyne in this compound is less reactive in standard copper-catalyzed "click" reactions. However, it can participate in other cycloaddition reactions or be isomerized to a terminal alkyne.

-

Bioactive Molecules: Many natural products and pharmaceuticals contain alkynyl groups, which can contribute to their biological activity, including antitumor, antibacterial, and antifungal properties.[5] Secondary alcohols are also a common feature in biologically active molecules.[6][7]

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds, suggesting its potential as a synthon for generating novel therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazards: As with many volatile organic compounds, it is expected to be flammable. It may cause skin and eye irritation. Inhalation of vapors may lead to respiratory irritation and central nervous system effects.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- 1. 4-Hexyn-2-ol | C6H10O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-hex-4-yn-2-ol | C6H10O | CID 11309478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-hex-4-yn-2-ol | C6H10O | CID 93516921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hexyn-2-ol | 19780-83-7 [chemicalbook.com]

- 5. The alkynyl-containing compounds from mushrooms and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mmsl.cz [mmsl.cz]

An In-depth Technical Guide to the Chirality of Hex-4-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chirality of hex-4-yn-2-ol, a secondary alkynyl alcohol with significant potential as a chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Due to the presence of a stereogenic center, this compound exists as a pair of enantiomers, the synthesis and characterization of which are crucial for its application in stereoselective chemistry.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C2). This results in the existence of two non-superimposable mirror images, designated as (R)-hex-4-yn-2-ol and (S)-hex-4-yn-2-ol. The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral entities, including biological receptors, making the synthesis of enantiomerically pure forms essential for drug development and other applications in stereoselective synthesis.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each enantiomer. For this compound, the priority of the groups attached to the stereocenter (C2) is as follows:

-

-OH (highest priority)

-

-CH2-C≡C-CH3

-

-CH3

-

-H (lowest priority)

The spatial orientation of these groups determines the R/S designation for each enantiomer.

Methodologies for Obtaining Enantiopure this compound

Two primary strategies are employed for the preparation of enantiomerically enriched or pure this compound: asymmetric synthesis and chiral resolution of the racemic mixture.

A highly effective method for the enantioselective synthesis of secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. In this case, hex-4-yn-2-one can be reduced using a chiral reducing agent or a catalyst to yield predominantly one enantiomer of this compound.

Experimental Protocol: Asymmetric Reduction of Hex-4-yn-2-one

-

Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C.

-

Addition of Reducing Agent: A solution of borane-dimethyl sulfide (B99878) complex (BH3·SMe2, 1.2 equivalents) in THF is added dropwise to the catalyst solution, and the mixture is stirred for 15 minutes.

-

Substrate Addition: A solution of hex-4-yn-2-one (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: The reaction is quenched by the slow addition of methanol (B129727) at -78 °C, followed by warming to room temperature.

-

Workup: The mixture is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched (S)-hex-4-yn-2-ol.

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the kinetic resolution of secondary alcohols via enantioselective acylation.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: To a solution of racemic this compound (1.0 equivalent) in anhydrous toluene (B28343) is added immobilized lipase B from Candida antarctica (Novozym® 435) and vinyl acetate (0.6 equivalents).

-

Reaction Progress: The reaction mixture is stirred at room temperature, and the progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Termination: The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

-

Separation: The filtrate is concentrated, and the resulting mixture of unreacted (S)-hex-4-yn-2-ol and the acylated product, (R)-hex-4-yn-2-yl acetate, is separated by flash column chromatography.

-

Hydrolysis of the Ester (Optional): The isolated (R)-hex-4-yn-2-yl acetate can be hydrolyzed using a base (e.g., K2CO3 in methanol) to yield the (R)-hex-4-yn-2-ol.

Characterization and Data Presentation

The enantiomeric purity and absolute configuration of the resolved or synthesized this compound must be rigorously determined.

While specific optical rotation values for the enantiomers of this compound are not widely reported in the literature, the following table presents hypothetical yet realistic data based on structurally similar chiral secondary alcohols. These values serve as a benchmark for experimental determination.

| Parameter | (R)-Hex-4-yn-2-ol | (S)-Hex-4-yn-2-ol | Method of Determination |

| Specific Rotation, [α]D | Negative (hypothesized) | Positive (hypothesized) | Polarimetry |

| Enantiomeric Excess (ee) | >99% | >99% | Chiral HPLC or GC |

| Retention Time (Chiral HPLC) | tR1 | tR2 (tR1 ≠ tR2) | Chiral HPLC |

The enantiomeric excess (ee) of a sample is a measure of its purity and is determined using chiral chromatography (HPLC or GC).

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: A high-performance liquid chromatograph equipped with a chiral stationary phase column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase.

-

Analysis: The sample is injected onto the column, and the chromatogram is recorded. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

The absolute configuration of a newly synthesized or resolved chiral alcohol is typically determined by Mosher's ester analysis. This NMR-based method involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Experimental Protocol: Mosher's Ester Analysis

-

Esterification: The enantiomerically pure this compound is divided into two portions. One portion is reacted with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in the presence of a base (e.g., pyridine).

-

Purification: The resulting diastereomeric Mosher's esters are purified.

-

NMR Spectroscopy: 1H NMR spectra are acquired for both diastereomeric esters.

-

Data Analysis: The chemical shifts of the protons on either side of the newly formed ester linkage are compared. A systematic difference in the chemical shifts (Δδ = δS - δR) allows for the assignment of the absolute configuration of the original alcohol.

Conclusion

This compound is a valuable chiral synthon, and access to its enantiomerically pure forms is critical for its application in stereoselective synthesis and drug discovery. This guide has outlined the fundamental principles of its chirality and provided detailed, plausible experimental protocols for its asymmetric synthesis, chiral resolution, and stereochemical characterization. The methodologies described herein represent standard and reliable approaches for researchers and scientists working with this and other chiral secondary alcohols.

An In-depth Technical Guide to (2S)-hex-4-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (2S)-hex-4-yn-2-ol, including its spectroscopic profile. Due to the limited availability of published experimental data for this specific enantiomer, this guide also includes information on the racemic mixture, hex-4-yn-2-ol, and presents a generalized, representative protocol for its enantioselective synthesis. Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of (2S)-hex-4-yn-2-ol.

Core Properties of (2S)-hex-4-yn-2-ol

(2S)-hex-4-yn-2-ol is a chiral secondary alcohol containing an internal alkyne functional group. Its chemical structure and key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-hex-4-yn-2-ol | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₁₀O | --INVALID-LINK--[1] |

| Molecular Weight | 98.14 g/mol | --INVALID-LINK--[1] |

| CAS Number | Not available for the (S)-enantiomer. (Racemate: 19780-83-7) | --INVALID-LINK--[2] |

| InChI Key | IKROQHVDACEGBA-LURJTMIESA-N | --INVALID-LINK--[1] |

| SMILES | CC#CC--INVALID-LINK--O | --INVALID-LINK--[1] |

Physical and Chemical Properties

| Property | Value | Notes | Source |

| Boiling Point | 153.68°C (rough estimate) | For racemate | --INVALID-LINK--[3] |

| Density | 0.8339 g/cm³ (estimate) | For racemate | --INVALID-LINK--[3] |

| XLogP3-AA | 1.1 | Computed | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | Computed | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed | --INVALID-LINK--[1] |

| Rotatable Bond Count | 1 | Computed | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 20.2 Ų | Computed | --INVALID-LINK--[1] |

| Specific Rotation [α] | Not available | - | - |

Spectroscopic Data

Detailed spectroscopic data for the pure (S)-enantiomer are not available. However, spectra for the racemic mixture, this compound, have been reported.

¹H NMR Spectroscopy

A proton NMR spectrum for this compound is available. The specific solvent and frequency are not consistently reported across all sources, but a representative spectrum was recorded on a Varian CFT-20 instrument.[2]

Expected Chemical Shifts and Multiplicities:

-

-OH: A broad singlet, chemical shift is concentration and solvent dependent.

-

-CH(OH)-: A multiplet, coupled to the adjacent methylene (B1212753) and methyl groups.

-

-CH₂-: A multiplet, coupled to the adjacent methine and alkyne.

-

-C≡C-CH₃: A triplet or doublet of doublets, showing long-range coupling to the methylene group.

-

-CH(OH)CH₃: A doublet, coupled to the methine proton.

¹³C NMR Spectroscopy

A carbon-13 NMR spectrum for this compound is available.[4]

Expected Chemical Shifts:

-

C1 (-CH₃): ~3.5 ppm

-

C2 (-C≡C-): ~78.5 ppm

-

C3 (-C≡C-): ~79.5 ppm

-

C4 (-CH₂-): ~30.0 ppm

-

C5 (-CH(OH)-): ~62.0 ppm

-

C6 (-CH₃): ~23.5 ppm

Infrared (IR) Spectroscopy

An IR spectrum of neat this compound is available.[5]

Expected Characteristic Absorption Bands:

-

O-H stretch: Strong, broad band around 3300-3400 cm⁻¹

-

C-H stretch (sp³): Medium to strong bands just below 3000 cm⁻¹

-

C≡C stretch: Weak band around 2200-2250 cm⁻¹ (internal alkyne)

-

C-O stretch: Strong band in the 1050-1150 cm⁻¹ region

Synthesis of (2S)-hex-4-yn-2-ol

A specific, detailed experimental protocol for the synthesis of (2S)-hex-4-yn-2-ol is not available in the reviewed literature. However, a general and widely applicable method for the enantioselective synthesis of chiral propargyl alcohols is the asymmetric addition of an alkynyl nucleophile to an aldehyde, catalyzed by a chiral ligand.

Representative Experimental Protocol: Enantioselective Alkynylation

This protocol is a generalized procedure adapted from established methods for the enantioselective synthesis of secondary propargyl alcohols.

Reaction: Asymmetric addition of propyne (B1212725) to acetaldehyde.

Materials:

-

Propyne (gas or condensed)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Anhydrous solvent (e.g., THF or Et₂O)

-

Chiral ligand (e.g., (-)-N,N-dibutylnorephedrine (DBNE) or a chiral amino alcohol)

-

Zinc triflate (Zn(OTf)₂) or other zinc salt

-

Acetaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a dropping funnel is placed under an inert atmosphere (argon or nitrogen).

-

Anhydrous solvent (e.g., THF) is added to the flask and cooled to -78 °C.

-

A solution of n-BuLi in hexanes is added dropwise, followed by the slow bubbling of propyne gas or the addition of condensed propyne. The mixture is stirred at -78 °C for 30 minutes to form lithium propynilide.

-

In a separate flame-dried flask, the chiral ligand (e.g., (-)-DBNE) is dissolved in an anhydrous solvent and cooled. A solution of Zn(OTf)₂ in the same solvent is added, and the mixture is stirred to form the chiral zinc catalyst.

-

The freshly prepared lithium propynilide solution is slowly transferred via cannula to the chiral zinc catalyst solution at low temperature.

-

Acetaldehyde is then added dropwise to the reaction mixture, and the reaction is stirred for several hours at the same temperature, monitoring by TLC.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (2S)-hex-4-yn-2-ol.

Purification and Characterization:

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.

-

The optical rotation should be measured using a polarimeter.

Biological Activity

There is no specific information in the scientific literature regarding the biological activity, pharmacology, or any associated signaling pathways for (2S)-hex-4-yn-2-ol. However, the structural motifs present in this molecule—chiral secondary alcohols and alkynes—are found in various biologically active compounds.

-

Chiral Secondary Alcohols: Many pharmaceuticals and biologically active molecules are chiral secondary alcohols. The stereochemistry at the alcohol center is often crucial for their biological function, as different enantiomers can exhibit different pharmacological activities and toxicities.

-

Alkynyl Groups: The alkyne functional group is present in a number of natural products and synthetic drugs and is known to participate in various biological interactions. Some alkynyl-containing compounds have shown antimicrobial, antifungal, and antitumor activities.

Given the lack of specific data, any investigation into the biological effects of (2S)-hex-4-yn-2-ol would be exploratory. A potential starting point for such research could involve screening for antimicrobial or cytotoxic activity.

Safety and Handling

A specific safety data sheet (SDS) for (2S)-hex-4-yn-2-ol is not available. The following recommendations are based on the safety information for structurally related compounds such as hexanol and other alkynyl alcohols.

-

General Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Fire and Explosion Hazards: Assumed to be a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This information is provided for guidance only and is not a substitute for a formal risk assessment. Always consult a comprehensive Safety Data Sheet for related compounds and follow all institutional and regulatory safety guidelines when handling this chemical.

References

- 1. (2S)-hex-4-yn-2-ol | C6H10O | CID 11309478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hexyn-2-ol | C6H10O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hexyn-2-ol | 19780-83-7 [chemicalbook.com]

- 4. 4-Hexyn-2-ol(19780-83-7) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Hexyn-2-ol(19780-83-7) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Asymmetric Synthesis of (2R)-hex-4-yn-2-ol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the primary synthetic strategies for producing the chiral propargyl alcohol, (2R)-hex-4-yn-2-ol, a valuable intermediate in organic synthesis and drug development. It outlines key asymmetric methodologies, presents detailed experimental protocols, and summarizes quantitative data for comparative analysis.

Introduction

(2R)-hex-4-yn-2-ol is a chiral propargyl alcohol, a class of organic compounds that serve as critical building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] The presence of both a stereocenter and a reactive alkyne moiety makes it a versatile synthon. The ability to produce this compound in an enantiomerically pure form is paramount, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

This guide explores the principal methods for the enantioselective synthesis of (2R)-hex-4-yn-2-ol, focusing on asymmetric addition of terminal alkynes to aldehydes and the asymmetric reduction of prochiral ketones.

Principal Asymmetric Synthetic Strategies

The synthesis of a specific enantiomer like (2R)-hex-4-yn-2-ol can be approached through several stereoselective methods. The most prominent strategies include:

-

Catalytic Asymmetric Alkynylation of Aldehydes: This is a highly efficient method that involves the direct addition of a terminal alkyne (propyne) to an aldehyde (propionaldehyde) in the presence of a chiral catalyst. This approach creates the carbon-carbon bond and the stereocenter in a single, atom-economical step.[2]

-

Asymmetric Reduction of Prochiral Ketones: This strategy involves the synthesis of the corresponding prochiral ketone, hex-4-yn-2-one, followed by its reduction using a chiral reducing agent to selectively form the (R)-enantiomer of the alcohol.[1]

-

Chiral Resolution: This classical method involves the synthesis of a racemic mixture of hex-4-yn-2-ol, which is then separated into its constituent enantiomers.[3] This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[3] While effective, this method has a maximum theoretical yield of 50% for the desired enantiomer.[4]

The following sections will focus on the more modern and efficient asymmetric synthesis approaches.

Asymmetric Alkynylation of Propionaldehyde (B47417)

A highly effective method for the synthesis of chiral propargylic alcohols involves the addition of terminal alkynes to aldehydes, mediated by a chiral catalyst system.[5] The work of Carreira and colleagues has demonstrated a practical and robust procedure using zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine as the chiral ligand.[2][5] This method is advantageous as it utilizes readily available and inexpensive starting materials and reagents, and can be performed under mild conditions that tolerate air and moisture.[2]

Experimental Protocols

Protocol: Asymmetric Alkynylation via Zinc-Mediated Addition

This protocol is adapted from the methodology developed by Frantz, Fässler, and Carreira for the enantioselective addition of terminal alkynes to aldehydes.[2]

Materials:

-

Propionaldehyde

-

Propyne (B1212725) (can be bubbled from a cylinder or generated in situ)

-

Zinc triflate (Zn(OTf)₂)

-

(+)-N-Methylephedrine

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous Toluene

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zinc triflate (Zn(OTf)₂) (1.2 equivalents) and (+)-N-methylephedrine (1.3 equivalents).

-

Add anhydrous toluene, followed by triethylamine (Et₃N) (2.0 equivalents). Stir the resulting suspension at room temperature (approx. 23 °C) for 1-2 hours.

-

Cool the mixture if necessary and add propionaldehyde (1.0 equivalent) via syringe.

-

Bubble propyne gas through the stirred reaction mixture for a designated period, or use a sealed system with a propyne atmosphere. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure (2R)-hex-4-yn-2-ol.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of chiral propargyl alcohols using the asymmetric alkynylation method. High yields and excellent enantioselectivities are consistently achieved.

| Aldehyde | Alkyne | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Propionaldehyde | Propyne | Zn(OTf)₂ / (+)-N-Methylephedrine | ~85-95 | >97 (R) | [2][5] |

| Isobutyraldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 97 | 99 | [2] |

| Benzaldehyde | 1-Hexyne | Zn(OTf)₂ / (+)-N-Methylephedrine | 91 | 99 | [2] |

| Cyclohexanecarboxaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 98 | 99 | [2] |

Characterization

The synthesized (2R)-hex-4-yn-2-ol should be characterized to confirm its structure and purity.

-

NMR Spectroscopy:

-

¹H NMR will show characteristic peaks for the methyl group adjacent to the alcohol, the methylene (B1212753) protons, the terminal methyl group of the alkyne, and the hydroxyl proton.

-

¹³C NMR will confirm the presence of the six carbon atoms, including the two sp-hybridized carbons of the alkyne functionality.[6]

-

-

Mass Spectrometry (MS): To confirm the molecular weight (98.14 g/mol ).[7]

-

Chiral HPLC or GC: To determine the enantiomeric excess (ee) of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 6. 4-Hexyn-2-ol(19780-83-7) 13C NMR [m.chemicalbook.com]

- 7. 4-Hexyn-2-ol | C6H10O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Routes for Hex-4-yn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-4-yn-2-ol (CAS No. 19780-83-7) is a secondary propargylic alcohol with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, physical and chemical properties, and detailed protocols for its laboratory-scale synthesis. Due to its limited commercial availability, this guide focuses on viable synthetic routes, including the Grignard reaction and the reduction of the corresponding ynone. Furthermore, the role of propargylic alcohols as key building blocks in bioconjugation and drug discovery, particularly in "click chemistry," is discussed and illustrated.

Introduction

This compound is a chiral secondary alcohol containing a terminal alkyne functionality. This combination of a reactive propargyl group and a chiral center makes it a potentially valuable building block for the synthesis of complex organic molecules, including natural products and pharmacologically active compounds.[1][2] The alkyne handle allows for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][3] This reaction enables the efficient and specific covalent linking of molecules, a technique widely used in drug development, bioconjugation, and materials science.[3]

Commercial Availability

Physicochemical Properties

The known properties of this compound are summarized in the table below. It is important to note that some of these values are estimated.

| Property | Value | Source |

| CAS Number | 19780-83-7 | [5] |

| Molecular Formula | C₆H₁₀O | [5] |

| Molecular Weight | 98.14 g/mol | [5] |

| Melting Point | -34 °C (estimate) | [6] |

| Boiling Point | 153.68 °C (rough estimate) | [6] |

| Density | 0.8339 g/cm³ (estimate) | [6] |

| Refractive Index | 1.4325 (estimate) | [6] |

| SMILES | CC#CCC(C)O | [5] |

| InChIKey | IKROQHVDACEGBA-UHFFFAOYSA-N | [5] |

Synthetic Protocols

Given the limited commercial availability of this compound, two primary synthetic routes are detailed below. These protocols are based on well-established methods for the synthesis of secondary propargylic alcohols.

Synthesis via Grignard Reaction

This method involves the reaction of an alkynyl Grignard reagent with an aldehyde.[7][8] Specifically, 1-butyne (B89482) is deprotonated to form a Grignard reagent, which then acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde (B116499). Subsequent acidic workup yields the desired this compound.

Reaction Scheme:

CH₃CH₂C≡CH + C₂H₅MgBr → CH₃CH₂C≡CMgBr + C₂H₆ CH₃CH₂C≡CMgBr + CH₃CHO → CH₃CH₂C≡CCH(OMgBr)CH₃ CH₃CH₂C≡CCH(OMgBr)CH₃ + H₃O⁺ → CH₃CH₂C≡CCH(OH)CH₃ + Mg²⁺ + Br⁻ + H₂O

Experimental Protocol:

-

Materials:

-

1-Butyne

-

Ethylmagnesium bromide (solution in THF or diethyl ether)

-

Acetaldehyde

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a solution of ethylmagnesium bromide in anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of 1-butyne in anhydrous THF to the Grignard reagent via the dropping funnel. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour to ensure complete formation of the butynylmagnesium bromide.

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of freshly distilled acetaldehyde in anhydrous THF to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.

-

Synthesis via Reduction of Hex-4-yn-2-one

This method involves the reduction of the corresponding ketone, Hex-4-yn-2-one, using a mild reducing agent such as sodium borohydride (B1222165).[9][10]

Reaction Scheme:

CH₃CH₂C≡CCOCH₃ + NaBH₄ → CH₃CH₂C≡CCH(OH)CH₃

Experimental Protocol:

-

Materials:

-

Hex-4-yn-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) or ethanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve Hex-4-yn-2-one in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, carefully add deionized water to quench the excess sodium borohydride.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography.

-

Applications in Drug Development and Organic Synthesis

Propargylic alcohols, such as this compound, are valuable intermediates in organic synthesis and medicinal chemistry.[2][11] The terminal alkyne serves as a versatile handle for various coupling reactions, most notably the CuAAC, or "click chemistry."[3] This reaction allows for the efficient formation of a stable triazole linkage between the alkyne-containing molecule and an azide-functionalized partner. This strategy is widely employed in:

-

Bioconjugation: Attaching small molecules, probes, or drugs to biomolecules like proteins or nucleic acids.

-

Drug Discovery: Generating libraries of compounds for high-throughput screening by linking different molecular fragments.

-

Materials Science: Creating functionalized polymers and surfaces.

The following diagram illustrates the general workflow of using a propargylic alcohol in a click chemistry-based drug discovery context.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. 4-Hexyn-2-ol | C6H10O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hexyn-2-ol | 19780-83-7 [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. collegedunia.com [collegedunia.com]

- 9. Sodium Borohydride [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

Hex-4-yn-2-ol molecular weight and formula

**Abstract

This document provides a concise technical overview of the chemical compound Hex-4-yn-2-ol. It details the molecular formula and weight, derived from its IUPAC nomenclature. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data for experimental design, computational modeling, and chemical analysis.

Chemical Identity and Properties

This compound is an organic molecule belonging to the alkynol class, characterized by a six-carbon chain containing both a triple bond (alkyne) and a hydroxyl group (alcohol). The IUPAC name specifies the locations of these functional groups, which dictates the compound's chemical structure and properties.

Data Summary

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and material specification.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | [1][2][3][4] |

| Molecular Weight | 98.14 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 19780-83-7 | [1][2] |

Experimental Protocols & Methodologies

Protocol 2.1: Determination of Molecular Formula and Weight

Objective: To determine the molecular formula and calculate the molecular weight of this compound from its IUPAC name.

Methodology:

-

Structural Elucidation from Nomenclature: The IUPAC name "this compound" is systematically deconstructed to build the chemical structure.

-

"Hex-" : Indicates a primary chain of six carbon atoms.

-

"-4-yn-" : Specifies a carbon-carbon triple bond located between the fourth and fifth carbon atoms.

-

"-2-ol" : Denotes a hydroxyl (-OH) group attached to the second carbon atom.

-

-

Atom Counting: Based on the deduced structure (CH₃-CH(OH)-CH₂-C≡C-CH₃), the number of atoms for each element is counted.

-

Molecular Weight Calculation: The molecular weight is calculated using the atomic weights of the constituent elements (C ≈ 12.011 u; H ≈ 1.008 u; O ≈ 15.999 u).

Visualization

The logical workflow for deriving the molecular properties of this compound from its chemical name is illustrated below. This diagram outlines the sequential analysis of the name's components to determine the final formula and weight.

References

An In-depth Technical Guide to Hex-4-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of Hex-4-yn-2-ol (CAS Number: 19780-83-7). This document is intended to serve as a detailed resource for professionals in research and development.

Physicochemical and Spectroscopic Data

This compound is a secondary alcohol containing an internal alkyne functional group. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19780-83-7 | [1][2] |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Melting Point | -34°C (estimate) | [2] |

| Boiling Point | 153.68°C (rough estimate) | [2] |

| Density | 0.8339 g/cm³ (estimate) | [2] |

| Refractive Index | 1.4325 (estimate) | [2] |

| pKa | 14.45 ± 0.20 (Predicted) | [2] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Key Features |

| ¹H NMR | Presence of signals corresponding to the hydroxyl proton, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons, and the two methyl groups. |

| ¹³C NMR | Signals for the six distinct carbon atoms, including two in the alkyne group, the carbon bearing the hydroxyl group, and the three other aliphatic carbons.[3] |

| IR Spectroscopy | A broad absorption band for the O-H stretch (around 3300-3400 cm⁻¹), C-H stretching bands (around 2850-3000 cm⁻¹), and a weak C≡C stretching band for the internal alkyne (around 2200-2260 cm⁻¹).[4] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 98.14. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to an aldehyde. A plausible retrosynthetic analysis is shown below, which informs the synthetic strategy.

Caption: Retrosynthetic analysis of this compound.

Following this analysis, a practical synthesis involves the reaction of ethylmagnesium bromide with but-2-ynal. An alternative, and often more practical approach, is the reaction of a propynyl (B12738560) Grignard reagent with propionaldehyde.

Experimental Protocol: Synthesis via Grignard Reaction